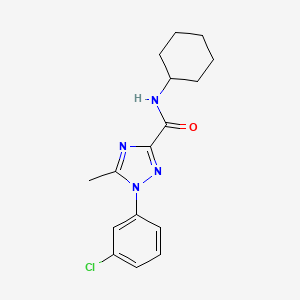
1-(3-chlorophenyl)-N-cyclohexyl-5-methyl-1H-1,2,4-triazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorophenyl)-N-cyclohexyl-5-methyl-1H-1,2,4-triazole-3-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group, a cyclohexyl group, and a methyl group attached to the triazole ring
Preparation Methods
The synthesis of 1-(3-chlorophenyl)-N-cyclohexyl-5-methyl-1H-1,2,4-triazole-3-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-chlorobenzoyl chloride with cyclohexylamine in the presence of a base such as triethylamine can yield the intermediate 3-chlorobenzoyl-N-cyclohexylamine. This intermediate can then be reacted with 5-methyl-1H-1,2,4-triazole-3-carboxylic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial production methods for this compound may involve optimization of reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
1-(3-chlorophenyl)-N-cyclohexyl-5-methyl-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction can lead to the formation of oxidized derivatives with potential biological activities.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can yield reduced derivatives with different pharmacological properties.
Substitution: The chlorophenyl group in the compound can undergo substitution reactions with nucleophiles such as amines or thiols. This can result in the formation of new derivatives with modified biological activities.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize reaction efficiency. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: Triazole derivatives, including this compound, have shown promise as antimicrobial agents. They can inhibit the growth of bacteria, fungi, and viruses, making them potential candidates for the development of new antibiotics and antiviral drugs.
Medicine: The compound has been investigated for its potential as an anticancer agent. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
Industry: The compound can be used in the development of new agrochemicals, such as herbicides and fungicides. Its ability to inhibit the growth of harmful organisms makes it valuable in agricultural applications.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-N-cyclohexyl-5-methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors in biological systems, leading to the inhibition or activation of specific biochemical processes. For example, it may inhibit the activity of enzymes involved in cell division, leading to the suppression of cancer cell growth. Additionally, the compound can interact with cellular membranes, disrupting their integrity and leading to cell death.
Comparison with Similar Compounds
1-(3-chlorophenyl)-N-cyclohexyl-5-methyl-1H-1,2,4-triazole-3-carboxamide can be compared with other similar compounds, such as:
1-(3-chlorophenyl)piperazine (mCPP): This compound is structurally similar but lacks the triazole ring. It has been studied for its psychoactive properties and potential use as a recreational drug.
1-(3-chlorophenyl)-2-(methylamino)propan-1-one (3-CMC): This compound is a synthetic cathinone with stimulant properties. It has been monitored as a new psychoactive substance.
1-(3-trifluoromethylphenyl)piperazine (TFMPP): This compound is another piperazine derivative with psychoactive effects. It is often found in combination with other substances in recreational drug formulations.
The uniqueness of this compound lies in its triazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C16H19ClN4O |
|---|---|
Molecular Weight |
318.80 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-N-cyclohexyl-5-methyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C16H19ClN4O/c1-11-18-15(16(22)19-13-7-3-2-4-8-13)20-21(11)14-9-5-6-12(17)10-14/h5-6,9-10,13H,2-4,7-8H2,1H3,(H,19,22) |
InChI Key |
RQAPPKJNERCJEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1C2=CC(=CC=C2)Cl)C(=O)NC3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















